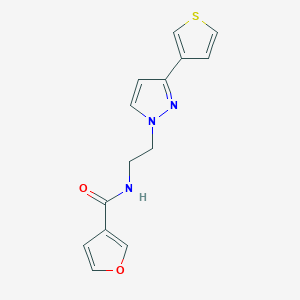

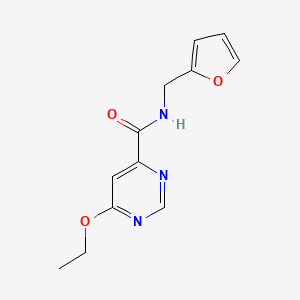

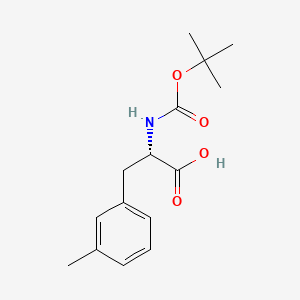

N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide is a compound that likely shares characteristics with other tert-butylsulfinamide derivatives. These compounds are known for their utility in asymmetric synthesis, particularly in the creation of chiral amines and their derivatives. The tert-butylsulfinamide moiety is a well-established chiral auxiliary that has been extensively used in the stereoselective synthesis of N-heterocycles, such as piperidines, pyrrolidines, azetidines, and their fused derivatives . These structures are significant as they are found in many natural products and compounds with therapeutic potential.

Synthesis Analysis

The synthesis of related compounds typically involves the use of tert-butanesulfinamide as a chiral auxiliary. This auxiliary facilitates the formation of sulfinimines, which are intermediates in the asymmetric synthesis of N-heterocycles . The tert-butanesulfinamide moiety can be introduced into various substrates to form N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines . These imines can be prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones.

Molecular Structure Analysis

While the specific molecular structure of N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide is not detailed in the provided papers, similar compounds have been studied using spectroscopic methods and computational chemistry. For instance, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound, 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, have been investigated using Gaussian09 software . Such analyses typically include HOMO and LUMO analysis to determine charge transfer within the molecule and NBO analysis to understand the stability and electron delocalization within the structure .

Chemical Reactions Analysis

The tert-butylsulfinamide group is known to be an efficient nitrogen source in catalytic reactions such as aminohydroxylation and aziridination of olefins . The sulfonyl-nitrogen bond in the product or its derivatives can be easily cleaved under mild acidic conditions, which allows for the facile liberation of the amino group . This characteristic is crucial for the post-reaction processing of the synthesized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide can be inferred from related compounds. For example, the first hyperpolarizability of similar molecules suggests a significant nonlinearity, which is attributed to an extended π-electron delocalization over the core ring structures and the carboxamide moiety . The geometrical parameters of these molecules are typically consistent with similar derivatives, indicating predictable behavior in terms of molecular interactions and stability .

Applications De Recherche Scientifique

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines are highly versatile intermediates for the asymmetric synthesis of amines. They are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. This method facilitates the synthesis of a diverse array of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group not only activates the imines for nucleophilic addition but also serves as a powerful chiral directing group. After the addition, it is readily cleaved by acid treatment, providing an efficient pathway to synthesize structurally diverse amines with high enantioselectivity (Ellman, Owens, & Tang, 2002).

Catalytic Aminohydroxylation and Aziridination

The N-chloramine salt of tert-butylsulfonamide has been identified as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This compound behaves similarly to Chloramine-T in these reactions. The resulting sulfonyl-nitrogen bond in the product or its derivatives can be easily cleaved under mild acidic conditions, allowing for the facile release of the amino group. This provides a novel approach for the introduction of nitrogen functionalities into olefins, enhancing the toolbox for synthetic organic chemistry (Gontcharov, Liu, & Sharpless, 1999).

Synthesis of N-heterocycles via Sulfinimines

Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as gold-standard chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The use of tert-butanesulfinamide mediated asymmetric synthesis via sulfinimines offers general access to structurally diverse N-heterocycles, such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial structural motifs in many natural products and therapeutically relevant molecules. The methodology covers a broad spectrum of asymmetric N-heterocycle synthesis, demonstrating the significant role of tert-butanesulfinamide in facilitating these synthetic transformations (Philip, Radhika, Saranya, & Anilkumar, 2020).

Propriétés

IUPAC Name |

N-(2-tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2S/c1-12(2,3)18(17)7-6-14-11(16)9-4-5-10(13)15-8-9/h4-5,8H,6-7H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXMILAEBVWRPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)CCNC(=O)C1=CN=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2503625.png)

![6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide](/img/structure/B2503632.png)

![4-(1,7-dimethyl-3-(3-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2503634.png)

![2-[2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2503643.png)

![5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B2503644.png)